N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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Overview
Description
N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 1-position and a nitrobenzamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated at the 1-position using ethyl iodide in the presence of a base such as potassium carbonate.
Nitration: The benzamide group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring
Reduction: N-(1-ethyl-1H-pyrazol-5-yl)-4-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
- N-(1-ethyl-1H-pyrazol-5-yl)-4-aminobenzamide
- N-(1-ethyl-1H-pyrazol-5-yl)-4-chlorobenzamide
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position enhances its reactivity and potential biological activities compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-2-15-11(7-8-13-15)14-12(17)9-3-5-10(6-4-9)16(18)19/h3-8H,2H2,1H3,(H,14,17) |
InChI Key |
FHVMPGHTOQHQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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